molecular formula C9H6F2O2 B13285784 4,6-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one

4,6-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B13285784
M. Wt: 184.14 g/mol
InChI Key: HMIVNCQIUPVSLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one is a chemical compound with the molecular formula C9H6F2O2. It belongs to the benzofuran family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4,6-difluoro-2-methylphenol with ethyl chloroformate in the presence of a base, followed by cyclization to form the benzofuran ring .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4,6-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

4,6-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with enzymes involved in oxidative stress pathways, thereby exerting antioxidant properties .

Comparison with Similar Compounds

Uniqueness: 4,6-Difluoro-2-methyl-2,3-dihydro-1-benzofuran-3-one is unique due to the presence of both fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications .

Properties

Molecular Formula

C9H6F2O2

Molecular Weight

184.14 g/mol

IUPAC Name

4,6-difluoro-2-methyl-1-benzofuran-3-one

InChI

InChI=1S/C9H6F2O2/c1-4-9(12)8-6(11)2-5(10)3-7(8)13-4/h2-4H,1H3

InChI Key

HMIVNCQIUPVSLX-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)C2=C(O1)C=C(C=C2F)F

Origin of Product

United States

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